molecular formula C12H23NO B311344 N-octylcyclopropanecarboxamide

N-octylcyclopropanecarboxamide

Cat. No.: B311344
M. Wt: 197.32 g/mol
InChI Key: AXCIKJFKCQYDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylcyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a linear octyl chain attached to the amide nitrogen. This compound’s structure combines the steric rigidity of the cyclopropane ring with the lipophilic character of the octyl group, making it a candidate for applications requiring enhanced membrane permeability or sustained release profiles.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-octylcyclopropanecarboxamide

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-12(14)11-8-9-11/h11H,2-10H2,1H3,(H,13,14)

InChI Key

AXCIKJFKCQYDDE-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1CC1

Canonical SMILES

CCCCCCCCNC(=O)C1CC1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons :

Compound Name Substituents Molecular Weight LogP (Predicted) Notable Features
N-Octylcyclopropanecarboxamide Octyl (C8H17) ~239.35 g/mol ~4.2 High lipophilicity
N-(3-Acetylphenyl)cyclopropanecarboxamide 3-Acetylphenyl (C8H7O) 203.24 g/mol ~1.8 Polar acetyl group; moderate solubility
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide Benzothiazole-morpholine sulfonyl ~393.45 g/mol ~2.5 Sulfonyl group enhances polarity; aromatic stacking potential

Analysis :

  • Lipophilicity: The octyl chain in this compound significantly increases its LogP compared to the acetylphenyl (polar) and morpholinylsulfonyl (polar-aromatic) analogs.
  • Molecular Weight : The octyl derivative’s higher molecular weight (~239 g/mol) compared to simpler analogs (e.g., 203 g/mol for the acetylphenyl variant) may influence pharmacokinetics, such as diffusion rates or renal clearance.

Evidence from Analogs :

  • N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide : Synthesized via a diastereoselective route (dr 19:1) with 51% yield. The presence of bulky substituents (phenyl, methoxyphenoxy) necessitated column chromatography for purification.
  • This compound (Inferred) : Likely synthesized via similar carboxamide coupling strategies, though the long octyl chain may require optimized reaction conditions (e.g., elevated temperatures or phase-transfer catalysts) to improve yield.

Key Challenges :

  • Steric hindrance from the octyl group could reduce reaction efficiency compared to smaller substituents (e.g., acetylphenyl).
  • Purification may require specialized techniques (e.g., reverse-phase chromatography) due to high lipophilicity.

Structural-Activity Relationships (SAR) :

  • This compound : The octyl chain’s lipophilicity may favor partitioning into lipid bilayers or adipose tissue, suggesting applications in sustained-release formulations or topical delivery systems.

Metabolic Stability :

  • The octyl chain is susceptible to oxidative metabolism (e.g., cytochrome P450-mediated ω-oxidation), which could shorten its half-life compared to analogs with stable aromatic substituents.

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